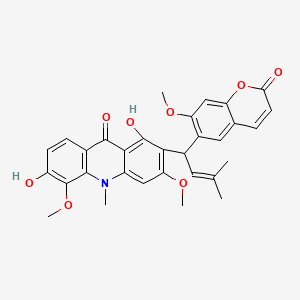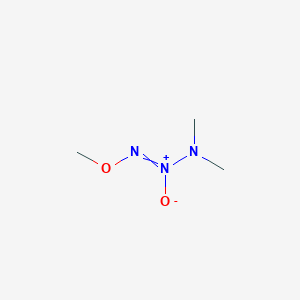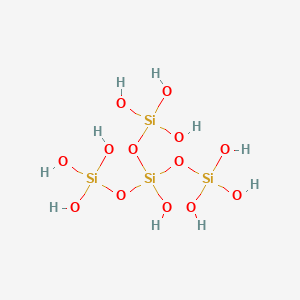
Hydroxysilanetriyl tris(trihydrogen orthosilicate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxysilanetriyl tris(trihydrogen orthosilicate) is a chemical compound with the molecular formula H₉O₁₂Si₄
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxysilanetriyl tris(trihydrogen orthosilicate) typically involves the reaction of silicon tetrachloride with water under controlled conditions. The reaction is highly exothermic and must be carefully managed to prevent the formation of unwanted by-products. The general reaction can be represented as follows: [ \text{SiCl}_4 + 4 \text{H}_2\text{O} \rightarrow \text{H}9\text{O}{12}\text{Si}_4 + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Hydroxysilanetriyl tris(trihydrogen orthosilicate) involves large-scale hydrolysis of silicon tetrachloride. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction. The resulting product is then purified through distillation or crystallization techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxysilanetriyl tris(trihydrogen orthosilicate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state silicon compounds.
Reduction: It can be reduced to form lower oxidation state silicon compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide, while reduction could produce silanes. Substitution reactions can result in a variety of organosilicon compounds.
Applications De Recherche Scientifique
Hydroxysilanetriyl tris(trihydrogen orthosilicate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: The compound’s biocompatibility makes it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its stability and compatibility with biological tissues.
Industry: It is employed in the production of high-performance ceramics, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Hydroxysilanetriyl tris(trihydrogen orthosilicate) exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound can form stable complexes with these biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding and coordination chemistry, which facilitate the compound’s integration into various biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and hydrosilylation.
Triethyl orthoformate: Used in organic synthesis as a reagent for the formation of orthoesters.
Trimethyl orthoformate: Employed in the synthesis of acetal and ketal protecting groups.
Uniqueness
Hydroxysilanetriyl tris(trihydrogen orthosilicate) stands out due to its unique combination of hydroxyl and silicon groups, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
114044-98-3 |
|---|---|
Formule moléculaire |
H10O13Si4 |
Poids moléculaire |
330.41 g/mol |
Nom IUPAC |
trihydroxy-[hydroxy-bis(trihydroxysilyloxy)silyl]oxysilane |
InChI |
InChI=1S/H10O13Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-10H |
Clé InChI |
TVNURMPYAHUWOQ-UHFFFAOYSA-N |
SMILES canonique |
O[Si](O)(O)O[Si](O)(O[Si](O)(O)O)O[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


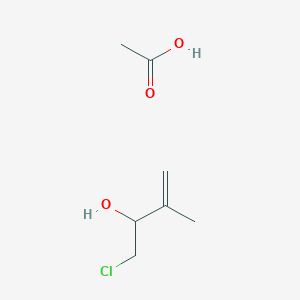


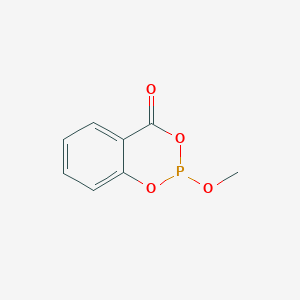
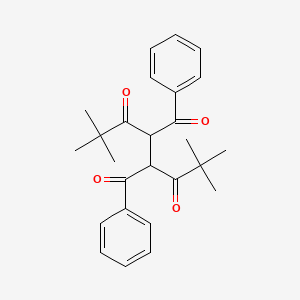

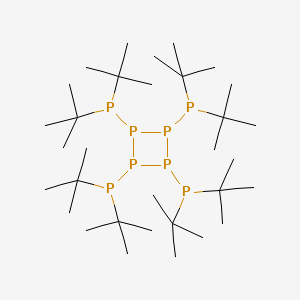
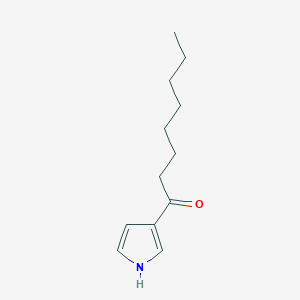

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

